1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine
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Overview
Description
1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine is an organic compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted methanamine derivatives.
Scientific Research Applications
1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine
- 1-[1-(4-Methylphenyl)-3-pyrrolidinyl]methanamine
- 1-[1-(3-Chlorophenyl)-3-pyrrolidinyl]methanamine
Uniqueness: 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may confer distinct steric and electronic properties, differentiating it from other similar compounds.
Biological Activity
1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine, often referred to as a pyrrolidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's structure suggests possible interactions with various neurotransmitter systems, particularly those involving monoamines. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 3-methylphenyl group. Its molecular formula is C13H17N, and it has a molecular weight of approximately 189.28 g/mol. The presence of the pyrrolidine moiety suggests potential interactions with receptors in the central nervous system (CNS).
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it may act as a monoamine reuptake inhibitor , similar to other compounds in the class of synthetic cathinones. This can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, potentially enhancing mood and cognitive function.
Key Mechanisms:
- Dopamine Reuptake Inhibition : Increases dopamine availability, which may contribute to stimulant effects.
- Serotonin Modulation : Potentially alters serotonin levels, influencing mood and anxiety.
- Norepinephrine Activity : May enhance alertness and energy through norepinephrine pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity for dopamine transporters (DAT) and serotonin transporters (SERT). These studies typically involve radiolabeled ligand binding assays to quantify receptor interactions.
Study Reference | Methodology | Findings |
---|---|---|
Radiolabeled binding assays | High affinity for DAT and SERT | |
Neurotransmitter release assays | Increased dopamine release in neuronal cultures |
In Vivo Studies
Animal models have been utilized to assess the behavioral effects of this compound. For instance, studies involving rodents have reported increased locomotor activity following administration, indicative of stimulant properties.
- Case Study Example : A study examined the effects on rats after administration of varying doses. Results indicated dose-dependent increases in locomotor activity, suggesting stimulant-like effects consistent with other known psychoactive substances.
Toxicological Profile
While the potential therapeutic benefits are notable, it is crucial to consider the toxicological aspects. Reports indicate that high doses can lead to adverse effects such as agitation, increased heart rate, and anxiety. Long-term exposure studies are still necessary to fully understand the safety profile.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds:
Compound | Primary Action | Affinity for DAT | Affinity for SERT |
---|---|---|---|
This compound | Stimulant | High | Moderate |
MDPV (Methylenedioxypyrovalerone) | Stimulant | Very High | Low |
α-PVP (Alpha-Pyrrolidinopentiophenone) | Stimulant | High | Moderate |
Properties
IUPAC Name |
[1-(3-methylphenyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14/h2-4,7,11H,5-6,8-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCJJROHYQBMGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.